molecular formula C18H16N2O5S B2441994 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide CAS No. 941883-66-5

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2441994
CAS No.: 941883-66-5
M. Wt: 372.4
InChI Key: PHBNFXIJVYESJH-UHFFFAOYSA-N
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Description

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a benzofuran-2-carboxamide core. This core structure is a recognized pharmacophore in medicinal chemistry, found in compounds investigated for modulating various biological targets . The molecule is strategically functionalized with a 4-(methylsulfonyl)phenyl acetamido side chain. This sulfonamide group is a hallmark feature of many selective cyclooxygenase-2 (COX-2) inhibitors, suggesting this compound may be of significant interest for research into inflammation and related pathways . COX-2 is an inducible enzyme that is a key mediator of inflammation and is also implicated in the prognosis of various other diseases, making it an important therapeutic target . The integration of these two motifs makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships of novel enzyme inhibitors, particularly in the development of next-generation anti-inflammatory agents with improved safety profiles. It may also serve as a key intermediate in the synthesis of more complex molecules for pharmacological screening. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBNFXIJVYESJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Benzofuran Formation

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of phenolic precursors. US20130046103A1 demonstrates this using methanesulfonic acid to promote intramolecular cyclization of 2-(2-formyl-4-(N-(methylsulfonyl)methylsulfonamido)phenoxy)hexanoic acid derivatives. Applied to the target compound, this method would involve:

  • Phenolic Precursor Preparation : 4-(Methylsulfonyl)phenylacetic acid is coupled to 2-aminophenol derivatives using EDCI/HOBt, forming the acetamido linkage.
  • Cyclization : Treatment with methanesulfonic acid at 80–100°C induces furan ring closure, yielding the benzofuran core.

Key advantages include high regioselectivity and compatibility with electron-withdrawing sulfonyl groups. However, competing side reactions may occur if the phenolic hydroxyl group is unprotected.

C3 Functionalization via Pd-Catalyzed C–H Activation

Directed C–H Arylation Using 8-Aminoquinoline

As reported in academic studies, Pd(II) catalysts enable direct arylation at the C3 position of benzofuran-2-carboxamides. For the target molecule:

  • Directing Group Installation : The benzofuran-2-carboxamide is derivatized with 8-aminoquinoline, forming a chelation-assisted complex.
  • Arylation : Pd(OAc)₂ catalyzes coupling between the C3–H bond and 4-(methylsulfonyl)phenylboronic acid under oxidative conditions (Ag₂CO₃, 120°C).

This method achieves >85% yield with excellent regiocontrol, bypassing traditional halogenation/Suzuki coupling steps. Limitations include the need for stoichiometric oxidants and sensitivity to steric hindrance from the acetamido group.

Transamidation for Acetamido Group Introduction

One-Pot Transamidation Protocol

A modular approach from academic research enables late-stage installation of the acetamido group:

  • C3 Bromination : NBS-mediated bromination of benzofuran-2-carboxamide at C3.
  • Buchwald-Hartwig Amination : Coupling with 2-(4-(methylsulfonyl)phenyl)acetamide using Pd₂(dba)₃/Xantphos, yielding the target compound.

This method’s flexibility allows for rapid diversification but requires rigorous exclusion of moisture to prevent hydrolysis of the acetamido group.

Sulfonylation Strategies for Methylsulfonyl Installation

Direct Sulfonylation of Phenyl Intermediates

WO2004041201A2 details sulfonylation using methanesulfonyl chloride in the presence of base (e.g., Et₃N):

  • Phenyl Precursor Synthesis : 4-Aminophenylacetic acid is protected as a tert-butyl carbamate.
  • Sulfonylation : Reaction with MeSO₂Cl (2.2 equiv) in DCM at 0°C, achieving >90% conversion.

This method is efficient but may over-sulfonylate substrates with multiple reactive amines unless steric protection is employed.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Cyclization Acid-catalyzed ring closure 78% Scalable, minimal purification Limited to electron-rich substrates
C–H Arylation Pd-catalyzed coupling 86% Atom-economical, no pre-functionalization Requires directing groups
Transamidation Buchwald-Hartwig amination 68% Late-stage diversification Moisture-sensitive conditions
Direct Sulfonylation MeSO₂Cl addition 92% High efficiency Risk of over-sulfonylation

Process Optimization and Scalability

One-Pot Synthesis for Industrial Feasibility

US20130046103A1 highlights a one-pot approach combining cyclization and sulfonylation:

  • Sequential Reactions : Cyclization of phenolic precursors and in situ sulfonylation without intermediate isolation.
  • Solvent System : Toluene/water biphasic mixture minimizes side reactions and simplifies workup.

This method reduces processing time by 40% compared to stepwise protocols but requires precise temperature control to prevent epimerization at the acetamido center.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Biological Activity

The compound 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial therapies. This article reviews the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate inflammatory pathways. Notably, it has been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Key Mechanisms:

  • COX-2 Inhibition : The compound demonstrates potent COX-2 inhibitory activity with an IC50 value ranging from 0.10 to 0.31 µM, indicating a high level of selectivity over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group enhances its antibacterial efficacy .

Biological Activity Data Table

Activity TypeIC50 Value (µM)Selectivity IndexReference
COX-2 Inhibition0.10 - 0.3131.29 - 132
Antimicrobial ActivityVariesN/A

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound exhibited reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound may play a role in modulating immune responses and could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of benzofuran derivatives, including our compound of interest. Results indicated that certain substitutions on the benzofuran ring significantly enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The methylsulfonyl group was identified as a critical component contributing to this enhanced activity .

Q & A

Q. Key factors affecting yield :

  • Solvent polarity (THF vs. DMF) for solubility of intermediates.
  • Temperature control during exothermic steps (e.g., Mitsunobu reactions).
  • Catalytic systems (e.g., Pd(PPh₃)₄ for C–H activation) .

How is the structural integrity of this compound validated in synthetic workflows?

Orthogonal analytical methods are employed:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at 4-phenyl) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., ESI-HRMS for [M+H]⁺ ion) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intermolecular O–H∙∙∙O interactions in benzofuran derivatives) .

Troubleshooting : Discrepancies in NMR integration may indicate incomplete purification; silica gel chromatography with ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

How can researchers optimize the scalability of cascade [3,3]-sigmatropic rearrangement reactions for benzofuran derivatives?

Evidence from gram-scale syntheses suggests:

  • Precursor design : Use γ,δ-unsaturated ketones (e.g., intermediate A in Scheme 1b) to drive aromatization .
  • Reagent stoichiometry : SeO₂-mediated oxidation at 0.5–1.0 equiv. minimizes side reactions .
  • Flow chemistry : Continuous reactors enhance reproducibility for intermediates prone to degradation .

Case study : A 5g-scale synthesis of 2-(3-methylbenzofuran-2-yl)phenol achieved 78% yield via NaH/THF-mediated etherification .

How should contradictory bioactivity data be resolved for this compound across different assay systems?

Assay standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Validate purity via HPLC (>95%) to exclude batch variability .

Mechanistic studies :

  • SPR or ITC to quantify target binding (e.g., kinase inhibition).
  • Cross-validate with in silico docking (AutoDock Vina) to correlate bioactivity with structural motifs .

Example : Discrepancies in IC₅₀ values may arise from solvent residues (e.g., DMSO); lyophilization and NMR purity checks are critical .

What computational methods are recommended to predict the environmental fate of this compound?

QSAR models : Predict biodegradation using EPI Suite™ or TEST (Toxicity Estimation Software Tool) .

Experimental validation :

  • HPLC-MS : Track degradation products in simulated environmental matrices (e.g., pH 7.4 buffer, UV light exposure) .
  • Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to assess acute toxicity .

Data interpretation : Methylsulfonyl groups may enhance persistence; hydrolytic stability studies at 40°C/75% RH for 28 days are advised .

Methodological Considerations

How can researchers address low yields in transamidation steps?

  • Activation strategy : Replace traditional carbodiimides with COMU or PyBOP for sterically hindered amines .
  • Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions.
  • Real-time monitoring : Use in situ IR spectroscopy to detect intermediate formation .

What strategies mitigate racemization during benzofuran-2-carboxamide synthesis?

  • Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry .
  • Low-temperature conditions : Conduct couplings at −20°C to minimize epimerization .
  • Enzymatic resolution : Lipases (e.g., CAL-B) to separate enantiomers post-synthesis .

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